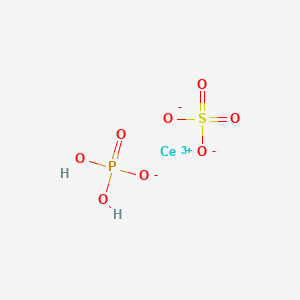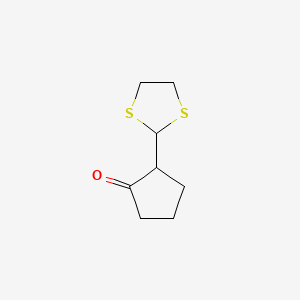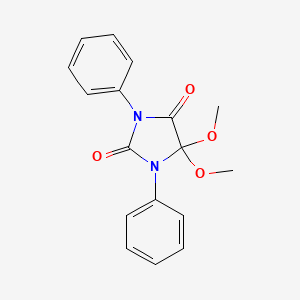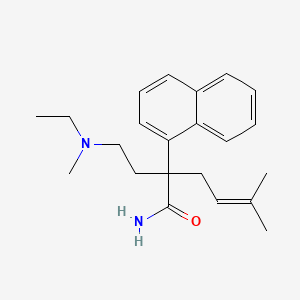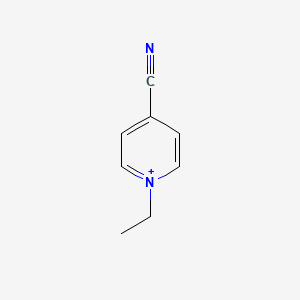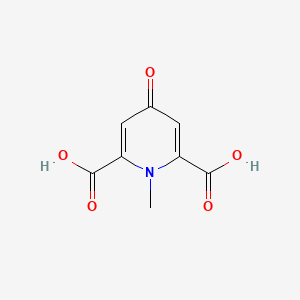
1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid can be achieved through several methods. One notable method involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. This method allows for the preparation of various substituted derivatives of the compound .
Industrial Production Methods: Industrial production methods for this compound typically involve the refluxing of a xylene solution of methyl/ethyl 3-aminobut-2-enoates and methyl/ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves. This method yields higher product yields with methyl derivatives compared to ethyl derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including protonation, oxidation, and substitution reactions. The protonation of this compound has been studied extensively, revealing three successive protonation steps .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include NaClO4 for protonation studies and Mo(CO)6 for ring expansion reactions .
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which have applications in different fields .
Scientific Research Applications
1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various bioactive compounds, including drugs and pesticides.
Biology: The compound’s ability to coordinate with metal ions makes it useful in biochemical studies.
Medicine: Chelidamic acid has been tested for its cytotoxicity effect and anti-proliferative activity on human breast cancer cells.
Mechanism of Action
The mechanism of action of 1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid involves its ability to coordinate with metal ions. This coordination can affect various biochemical processes, including enzyme inhibition and metal ion transport . The compound’s protonation properties are also essential in understanding its biochemical effects .
Comparison with Similar Compounds
4-Oxo-1,4-dihydropyridine-3-carboxylic acid: This compound shares a similar pyridine skeleton and is used in the synthesis of various bioactive compounds.
4-Oxo-1,4-dihydropyridine-3-carboxamide: Another similar compound with applications in drug synthesis.
Uniqueness: 1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid is unique due to its dual carboxylate groups and its ability to coordinate with a wide range of metal ions. This makes it particularly valuable in both biochemical and industrial applications .
Properties
CAS No. |
41600-42-4 |
|---|---|
Molecular Formula |
C8H7NO5 |
Molecular Weight |
197.14 g/mol |
IUPAC Name |
1-methyl-4-oxopyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO5/c1-9-5(7(11)12)2-4(10)3-6(9)8(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI Key |
QUNFDTYCFVEXMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)C=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)

![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)


![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
